molecular formula C17H20N2O5S B2805067 ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897734-10-0

ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2805067
CAS No.: 897734-10-0
M. Wt: 364.42
InChI Key: HOUNAARRXHLEKV-ZCXUNETKSA-N
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Description

ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the butanoylimino and methoxy-oxoethyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the benzothiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in developing drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-Aminobenzothiazole
  • 6-Methoxybenzothiazole
  • 2-Methylbenzothiazole

Comparison

Compared to these compounds, ethyl (2Z)-2-(butanoylimino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has unique substituents that may confer distinct biological activities and chemical properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-butanoylimino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-4-6-14(20)18-17-19(10-15(21)23-3)12-8-7-11(9-13(12)25-17)16(22)24-5-2/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUNAARRXHLEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OCC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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